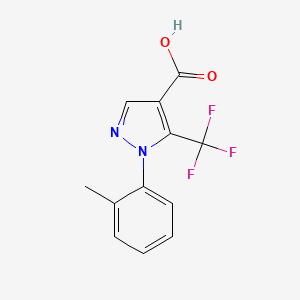

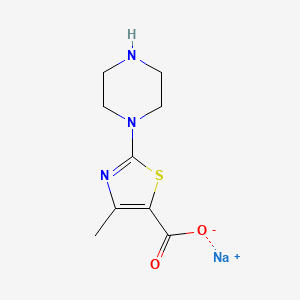

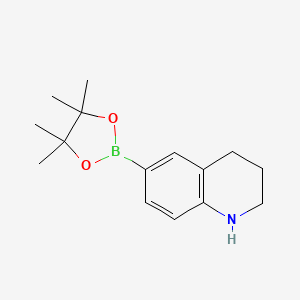

![molecular formula C10H10N4O2 B2736831 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid CAS No. 220673-91-6](/img/structure/B2736831.png)

4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid” is a compound that has been studied for its potential anticancer properties . It belongs to a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .

Synthesis Analysis

The compound is synthesized as part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of the compound was established using NMR and MS analysis . The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Chemical Reactions Analysis

The compound is part of a series of hybrids that have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids exhibited IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Researchers have developed methodologies for the synthesis of 1,2,4-triazole derivatives, including compounds related to 4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid, and have analyzed their structural characteristics. For example, the synthesis of novel 1,2,4-triazole derivatives has been reported, showcasing their potential antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with moderate to good antimicrobial properties against tested microorganisms (Bektaş et al., 2007).

Antimicrobial Activities

A significant focus has been placed on evaluating the antimicrobial potential of 1,2,4-triazole derivatives. For instance, some synthesized derivatives demonstrated promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents. This research underscores the potential of triazole derivatives in addressing microbial resistance issues (Dave et al., 2007).

Supramolecular Chemistry

The compound has also been utilized in the formation of supramolecular structures. A study detailed the preparation of a three-dimensional supermolecule based on 4-(1,2,4-triazol-1-yl)benzoic acid, highlighting the significance of intermolecular interactions such as hydrogen bonding in creating complex structures (Liu & Han, 2022).

Materials Science Applications

In materials science, derivatives of this compound have been explored as dopants for conducting polymers. Research into doping polyaniline with benzoic acid and its derivatives has shown that these compounds can significantly enhance the electrical conductivity of polyaniline, illustrating their potential in developing advanced electronic materials (Amarnath & Palaniappan, 2005).

Structural Motifs and SAR Analysis

Structural motifs and structure-activity relationship (SAR) analyses of triazole-benzoic acid derivatives have provided insights into their bioactivity predictions. Analyzing the structural features and non-covalent interactions has helped predict the compounds' bioactivity, offering a foundation for designing more effective molecules (Dinesh, 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1,2,4-triazol-1-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)8-1-3-9(4-2-8)12-7-14-6-11-5-13-14/h1-6,12H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQLASJSUNNOAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

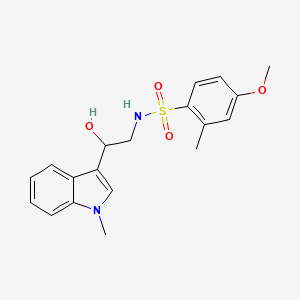

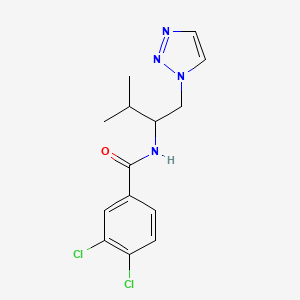

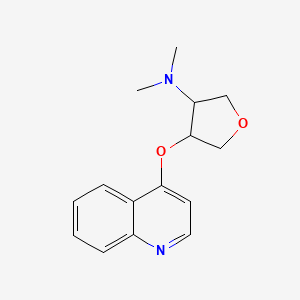

![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)

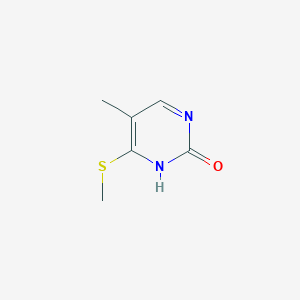

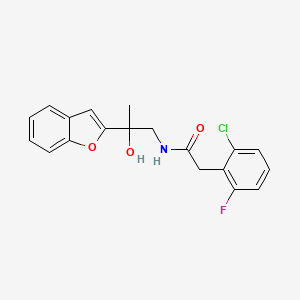

![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

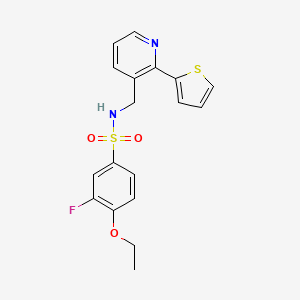

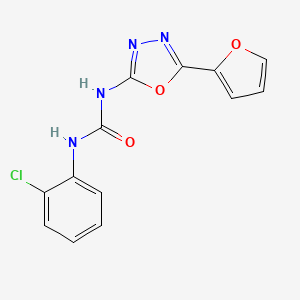

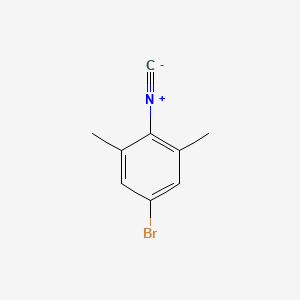

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)